molecular formula C6H12N6O3 B12706537 Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate CAS No. 54902-67-9

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate

Cat. No.: B12706537
CAS No.: 54902-67-9
M. Wt: 216.20 g/mol
InChI Key: AVELLUNDPAEEIV-UHFFFAOYSA-N
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Description

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate: is a chemical compound that features a guanidine group attached to a 3,5-dimethyl-1H-pyrazol-1-yl moiety, with a nitrate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is the combination of the guanidine and pyrazole groups, which confer unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

54902-67-9

Molecular Formula

C6H12N6O3

Molecular Weight

216.20 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)guanidine;nitric acid

InChI

InChI=1S/C6H11N5.HNO3/c1-4-3-5(2)11(9-4)10-6(7)8;2-1(3)4/h3H,1-2H3,(H4,7,8,10);(H,2,3,4)

InChI Key

AVELLUNDPAEEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1N=C(N)N)C.[N+](=O)(O)[O-]

Origin of Product

United States

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